Cas no 274693-55-9 (2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol)

2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol is a chiral amino alcohol derivative featuring a cyclopenta[d][1,3]dioxolane core. Its stereochemically defined structure, with an amino group and a hydroxyethyl ether moiety, makes it a valuable intermediate in organic synthesis, particularly for the preparation of biologically active compounds. The presence of the dioxolane protecting group enhances stability under various reaction conditions, while the amino and hydroxyl functionalities offer versatile reactivity for further derivatization. This compound is particularly useful in asymmetric synthesis and pharmaceutical research, where high enantiopurity and controlled functionalization are critical. Its well-defined configuration ensures reproducibility in synthetic applications.
2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol structure
274693-55-9 structure
Product Name:2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol
CAS No:274693-55-9
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD16875500
CID:822285
PubChem ID:9942596
Update Time:2025-05-30

2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
    • Ticagrelor Intermediate1
    • 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
    • 1-Acetyladamantane Intermediate
    • 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol
    • 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
    • 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4Hcyclopenta-1,3-dioxol-4-yl]oxy]ethanol
    • TICAGRELOR II
    • Disalicylicenepropanediamine
    • Disalicylidene-1,3-propanediamine
    • disalicylidenepropa
    • disalicylidenepropandiamine
    • Disalicylidenepropanediamine
    • N,N'-DISALICYLAL-1,3-PROPANEDIAMINE
    • N,N-DISALICYLIDENE-1,3-DIAMINOPROPANE
    • N,N'-DISALICYLIDENE-1,3-PROPANEDIAMINE
    • 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]-dioxol-4-yl]oxy]-1-ethanol
    • 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol
    • Ethanol, 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-
    • 2-{[(
    • 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol
    • 2-((3 aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3 aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol
    • 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol
    • 274693-55-9
    • 2-{[(3AR,4S,6R,6AS)-6-AMINO-2,2-DIMETHYL-TETRAHYDRO-3AH-CYCLOPENTA[D][1,3]DIOXOL-4-YL]OXY}ETHANOL
    • DTXSID40433136
    • D82263
    • rel-2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
    • MFCD16875500
    • CS-0055080
    • AC-28727
    • GFJ3CDJ5F9
    • EX-7176
    • DB-067793
    • AKOS015951194
    • P11947
    • EN300-7414748
    • DS-13962
    • J-506153
    • 2-[[(3aS,4R,6S,6aR)-4-Aminotetrahydro-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol
    • 2-(6-Amino-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-yloxy)-ethanol
    • WNYYMPICYAOQAE-RYPBNFRJSA-N
    • (3 aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
    • SCHEMBL1834548
    • 1423768-25-5
    • 2-{[(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol
    • MDL: MFCD16875500
    • Inchi: 1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m1/s1
    • InChI Key: WNYYMPICYAOQAE-RYPBNFRJSA-N
    • SMILES: O1C(C)(C)O[C@@H]2[C@H](C[C@H]([C@H]12)N)OCCO

Computed Properties

  • Exact Mass: 217.13100
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.9
  • XLogP3: -1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.21
  • Melting Point: No data available
  • Boiling Point: 338.1°C at 760 mmHg
  • Flash Point: 158 ºC
  • Refractive Index: 1.52
  • PSA: 73.94000
  • LogP: 0.31530
  • Vapor Pressure: No data available

2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Security Information

2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Pricemore >>

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2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Production Method

2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Suppliers

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(CAS:274693-55-9)1-Acetyladamantane Intermediate
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Purity:99.9%
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2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol Related Literature

Additional information on 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol

Introduction to Compound with CAS No. 274693-55-9 and Product Name: 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol

The compound identified by the CAS number 274693-55-9 and the product name 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate stereochemistry of the molecule, as indicated by the specified chiral centers (3aR, 4S, 6R, 6aS), underscores its complexity and the precision required in its synthesis and characterization.

Recent research in the domain of heterocyclic compounds has highlighted the importance of cyclopentane derivatives in drug design. The presence of a hexahydrocyclopenta[d][1,3]dioxol scaffold in this compound suggests a potential for favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. This structural motif is known to be present in several bioactive natural products and synthetic drugs, making it a promising candidate for further exploration.

The amine functional group at the 6-position of the cyclopentane ring is particularly noteworthy. Amines are versatile pharmacophores that can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions. The specific configuration of the amine (likely contributing to its chirality) may influence its binding affinity and selectivity towards target proteins or enzymes. This aspect has been extensively studied in recent years, with numerous examples demonstrating how subtle changes in stereochemistry can significantly alter biological activity.

In the context of current pharmaceutical research, there is a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The complex three-dimensional structure of the hexahydrocyclopenta[d][1,3]dioxol ring system may provide a scaffold that can disrupt or stabilize specific PPIs relevant to diseases such as cancer or inflammatory disorders. Preliminary computational studies have suggested that such scaffolds can effectively interact with hydrophobic pockets on protein surfaces, potentially leading to novel therapeutic interventions.

The ethanol moiety at the 1-position of the molecule adds another layer of functionality. Ethanol-derived groups are commonly found in pharmaceuticals due to their ability to enhance solubility and improve membrane permeability. In this context, the ethanol group may serve as a linker connecting the cyclopentane core to other pharmacophoric elements or biomolecules. This design strategy has been employed successfully in several drug candidates aimed at targeted delivery systems or prodrug formulations.

One of the most exciting aspects of this compound is its potential application in neurological disorders. The structural similarity to known bioactive molecules that interact with central nervous system (CNS) targets suggests that it may exhibit properties relevant to conditions such as Alzheimer's disease or Parkinson's disease. Recent advances in medicinal chemistry have demonstrated that carefully designed heterocyclic compounds can modulate neurotransmitter systems or inhibit aberrant protein aggregation associated with these diseases.

The synthesis of this compound presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving protecting group strategies and stereoselective transformations. However, recent innovations in synthetic methodology have made it possible to construct such molecules with higher efficiency and yield. For instance, asymmetric catalysis and enantioselective reactions have enabled chemists to access chiral centers with greater precision than ever before.

Evaluation of this compound's biological activity has begun in several research laboratories. Initial assays have shown promising results in vitro, particularly concerning its interaction with certain enzymes implicated in metabolic pathways relevant to inflammation and oxidative stress. These findings align well with recent literature highlighting the role of cyclopentane derivatives in modulating inflammatory responses through inhibition of key signaling cascades.

As research progresses, further optimization of this molecule is expected to yield derivatives with enhanced potency and selectivity. Strategies such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to guide these efforts. The integration of computational modeling techniques allows researchers to predict how modifications at specific positions within the molecule will affect its overall activity profile.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies this synergy—its unique chemical structure inspired by natural products combined with modern synthetic techniques offers hope for addressing unmet medical needs through innovative therapeutics.

In conclusion,2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol represents an exciting entry into a growing field of heterocyclic chemistry aimed at developing next-generation medicines. Its complex stereochemistry provides opportunities for designing molecules with tailored biological activities while addressing critical challenges associated with CNS disorders among others areas where treatment options remain limited despite significant unmet medical needs

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